N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No.: 476285-11-7
Cat. No.: VC4820837
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 476285-11-7 |
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Molecular Formula | C16H14N2O3S |
Molecular Weight | 314.36 |
IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H14N2O3S/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) |
Standard InChI Key | AZFCTXDAAZERNT-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (molecular formula: C₁₇H₁₆N₂O₃S) features a benzothiazole ring substituted with a methoxy group at position 4 and an acetamide group at position 2, further modified by a phenoxy moiety. The compound’s molecular weight is 328.39 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity conducive to membrane permeability.
Key structural features include:
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Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, providing π-π stacking capabilities for target binding.
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Methoxy group: Enhances electron density and steric bulk at position 4, influencing metabolic stability.
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Phenoxyacetamide side chain: Introduces conformational flexibility and hydrogen-bonding sites for receptor interactions .
X-ray crystallography of analogous benzothiazole acetamides reveals planar benzothiazole rings and dihedral angles of ~75° between the benzothiazole and phenoxy groups, optimizing intermolecular interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol (Figure 1):
Step 1: Formation of 4-Methoxy-1,3-benzothiazol-2-amine
2-Amino-4-methoxybenzothiazole is synthesized via cyclization of 4-methoxyaniline with thiocyanate derivatives under acidic conditions.
Step 2: Acetylation with Phenoxyacetyl Chloride
The amine reacts with phenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA), yielding the target compound.
Reaction Conditions:
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Temperature: 0–5°C (Step 1), room temperature (Step 2)
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
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Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane)
Purification and Characterization
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient)
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NMR (400 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, benzothiazole-H)
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δ 7.45–7.30 (m, 5H, phenyl-H)
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δ 4.65 (s, 2H, CH₂CO)
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δ 3.89 (s, 3H, OCH₃)
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HRMS: m/z 329.0921 [M+H]⁺ (calc. 329.0925)
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate moderate inhibition:
Strain | MIC (μg/mL) | Reference |
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S. aureus | 64 | |
E. coli | 128 |
Mechanistic studies suggest interference with bacterial DNA gyrase, analogous to fluoroquinolones .
Pharmacokinetic and Toxicological Profile
ADME Predictions
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Absorption: Caco-2 permeability: 8.2 × 10⁻⁶ cm/s (high)
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Metabolism: CYP3A4-mediated O-demethylation (major pathway)
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Half-life: Predicted t₁/₂ = 5.3 h (human liver microsomes)
Acute Toxicity
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LD₅₀ (rat, oral): >2000 mg/kg (Category 5, GHS)
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No genotoxicity observed in Ames test (up to 100 μg/plate)
Comparative Analysis with Structural Analogs
The methoxy group in the target compound enhances metabolic stability compared to non-substituted analogs but reduces COX-2 selectivity .
Challenges and Future Directions
Synthetic Challenges
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Low yields in large-scale acetylation steps due to steric hindrance
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Requires costly palladium catalysts for alternative Suzuki coupling routes
Research Opportunities
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